molecular formula C21H24N4O2S B5737167 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[5-(furan-2-yl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[5-(furan-2-yl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B5737167
M. Wt: 396.5 g/mol
InChI Key: CFCUJGWNOCEXIT-UHFFFAOYSA-N
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Description

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[5-(furan-2-yl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound that features a unique combination of functional groups, including an isoquinoline, a furan, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[5-(furan-2-yl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multiple steps:

    Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.

    Synthesis of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving a hydrazine derivative and a suitable alkyne or nitrile.

    Coupling of the Furan Ring: The furan ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Final Assembly: The final step involves the coupling of the isoquinoline, triazole, and furan moieties through a sulfanyl linkage, typically using thiol reagents and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[5-(furan-2-yl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The triazole ring can be reduced to form a dihydrotriazole derivative.

    Substitution: The sulfanyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted ethanone derivatives.

Scientific Research Applications

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[5-(furan-2-yl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: It is used as a probe to study the interactions of isoquinoline and triazole derivatives with biological targets.

    Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[5-(furan-2-yl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline and triazole rings are known to interact with various biological pathways, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[5-(furan-2-yl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone: can be compared with other compounds that feature similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[[5-(furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-15(2)12-25-20(18-8-5-11-27-18)22-23-21(25)28-14-19(26)24-10-9-16-6-3-4-7-17(16)13-24/h3-8,11,15H,9-10,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCUJGWNOCEXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C3C2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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